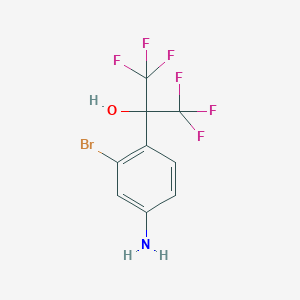

2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Description

Properties

Molecular Formula |

C9H6BrF6NO |

|---|---|

Molecular Weight |

338.04 g/mol |

IUPAC Name |

2-(4-amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C9H6BrF6NO/c10-6-3-4(17)1-2-5(6)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |

InChI Key |

AQYSVDUEHRYSFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol generally follows a multi-step synthetic route:

Step 1: Aromatic Substitution and Halogenation

The starting aromatic compound typically undergoes selective bromination at the 2-position while maintaining an amino group at the 4-position. This step requires controlled conditions to avoid over-bromination or deactivation of the amino group.Step 2: Introduction of Hexafluoro-2-propanol Moiety

The hexafluoroisopropanol group is introduced via nucleophilic substitution or coupling reactions, often using 1,1,1,3,3,3-hexafluoro-2-propanol derivatives or equivalents as reagents.Step 3: Purification and Characterization

The crude product is purified typically by column chromatography and characterized by NMR and mass spectrometry to confirm the substitution pattern and purity.

Detailed Preparation Example from Patent Literature

A Japanese patent (JP6124012B2) describes methods for producing 1-(2-amino-substituted phenyl)-2-halo-2,2-difluoroethanone compounds, which share structural similarities and synthetic challenges with the target compound, emphasizing the importance of selective halogenation and amino group protection during synthesis.

Preparation via Ammonium Hydroxide Treatment

A synthetic route involving the treatment of a brominated hexafluoro-2-propanol derivative with concentrated ammonium hydroxide in ethanol at elevated temperatures (around 120 °C) has been reported. This method enables the conversion of precursor compounds into the desired amino-substituted hexafluoro-2-propanol derivative with good yields (approximately 88%) after purification by column chromatography.

Use of Organometallic Reagents

Other related synthetic approaches utilize organometallic reagents such as 1-propynylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (0 °C) to introduce alkynyl groups, which can be further transformed to functionalized phenyl hexafluoro-2-propanol derivatives. These methods require careful control of reaction conditions to preserve sensitive functional groups.

Comparative Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic Bromination | Selective bromination on amino-substituted phenyl ring | N-bromosuccinimide (NBS), catalytic benzoyl peroxide, CCl4 | Not specified | Requires control to avoid over-bromination |

| Introduction of Hexafluoro-2-propanol | Reaction of bromophenyl derivative with hexafluoro-2-propanol | Concentrated NH4OH, EtOH, 120 °C | ~88 | Purification by column chromatography |

| Organometallic Addition | Use of 1-propynylmagnesium bromide in THF at 0 °C | 1-propynylmagnesium bromide, THF | 99 | Low temperature avoids side reactions |

| Protection and Deprotection Steps | Use of tert-butyl carbamates and benzyl protecting groups | Di-tert-butyl dicarbonate, triethylamine, DMAP | Not specified | Protects amino groups during synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group and hexafluoroisopropanol moiety contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related hexafluoro-2-propanol derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: Bromine vs. Amino: The bromine atom in the target compound enhances electrophilic substitution resistance compared to the non-brominated analog (2-(4-aminophenyl)-HFIP). Bromine’s electronegativity also enables halogen bonding, useful in crystal engineering or protein-ligand interactions . Aromatic vs. Aliphatic: Unlike aliphatic derivatives (e.g., 1,1,1,3,3,3-hexafluoro-2-amino-2-propanol), the aromatic ring in the target compound facilitates π-π stacking, relevant in supramolecular chemistry or drug design .

Reactivity: The amino group allows for diazonium salt formation (critical for coupling reactions), as demonstrated in the synthesis of diazonium tetrafluoroborate salts . Bromine’s presence may direct further substitutions (e.g., Suzuki coupling) on the phenyl ring .

Physical Properties: The bromine atom increases molecular weight and boiling point compared to non-brominated analogs. The compound’s solubility in organic solvents (e.g., THF) is likely lower than aliphatic HFIP derivatives due to aromaticity .

Applications: Pharmaceuticals: The brominated analog may serve as a building block for kinase inhibitors or PET tracers, leveraging halogen bonds for target binding . Materials Science: Compared to sevoflurane metabolites (simple HFIP derivatives), the aromatic amino-bromo substitution makes the compound suitable for functionalized polymers or fluorinated surfactants .

Biological Activity

The compound 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol , often referred to as a fluorinated alcohol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound includes a hexafluoroisopropanol moiety, which is known for its unique interactions with biological macromolecules. The presence of bromine and amino groups contributes to its reactivity and potential as a pharmacophore.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F6BrN |

| Molecular Weight | 303.06 g/mol |

| CAS Number | 13380-67-1 |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

Research indicates that fluorinated alcohols like hexafluoroisopropanol (HFIP) can induce conformational changes in proteins, particularly in the context of neurodegenerative diseases such as prion diseases. HFIP has been shown to convert β-sheet structures into α-helices, which may play a role in mitigating the aggregation of misfolded proteins.

Key Findings:

- Protein Denaturation : HFIP exhibits strong protein-denaturing activity, promoting the formation of amorphous aggregates from structured proteins such as prion protein (PrP) .

- Cytotoxicity and Therapeutic Window : While HFIP demonstrates therapeutic potential at lower concentrations (15-20 mM), cytotoxicity increases significantly above this range, indicating a narrow therapeutic window .

Case Studies

Several studies have explored the biological activity of hexafluoroalcohols and their derivatives:

- Neurodegenerative Disease Models :

- Inflammatory Response :

- Pharmacokinetics :

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-(4-amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized aromatic precursor followed by amination. For example, bromination at the 2-position of a 4-aminophenyl group can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent reaction with hexafluoroacetone (HFA) in a fluorinated solvent (e.g., HFIP) may yield the target compound. Purification often employs recrystallization from hexafluorobenzene or column chromatography with silica gel modified for fluorinated compounds .

Q. How does the solubility profile of this compound influence solvent selection for experimental applications?

- Methodological Answer : The compound’s solubility is governed by its polar hydroxyl group and hydrophobic fluorinated backbone. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and fluorinated alcohols (e.g., HFIP), as seen in analogs like HFIP, which dissolves in ethanol (10% v/v), chloroform, and water . Pre-screening via dynamic light scattering (DLS) or UV-Vis spectroscopy in candidate solvents is recommended to confirm compatibility.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for verifying fluorinated groups, while NMR confirms aromatic protons and hydroxyl presence.

- HPLC-MS : Reverse-phase HPLC with a C18 column and mass spectrometry detect impurities and validate molecular weight.

- Elemental Analysis : Ensures correct C, H, N, and Br stoichiometry.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in airtight, fluoropolymer-lined containers at 2–8°C to minimize evaporation and pressure buildup. Desiccate to prevent hydrolysis, as fluorinated alcohols like HFIP are hygroscopic. Stability under inert gas (N/Ar) is recommended for long-term storage .

Advanced Research Questions

Q. What role does the bromine substituent play in modulating electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing bromine at the 2-position enhances electrophilic aromatic substitution (EAS) reactivity at the 4-amino site. Density Functional Theory (DFT) calculations can map charge distribution, while UV-Vis spectroscopy quantifies bathochromic shifts in aromatic transitions. Comparative studies with non-brominated analogs (e.g., 2-(4-aminophenyl)-HFIP) are critical for isolating substituent effects .

Q. How do fluorinated aggregates influence hydrogen-bonding dynamics in catalytic applications?

- Methodological Answer : Fluorinated alcohols like HFIP form H-bonded aggregates (dimers/trimers) that enhance H-bond donor ability. For the target compound, variable-temperature NMR and X-ray crystallography can elucidate aggregation states. Kinetic studies (e.g., epoxidation rates with HO) may reveal cooperative effects from terminal hydroxyl groups in aggregates .

Q. Can this compound act as a co-solvent or catalyst in peptide/protein folding studies?

- Methodological Answer : Analogous to HFIP, it may disrupt hydrophobic interactions in peptides via fluorophilic effects. Circular dichroism (CD) spectroscopy and fluorescence anisotropy can monitor α-helix/β-sheet transitions. Optimization requires testing at 10–30% v/v in aqueous buffers, with dynamic light scattering (DLS) to assess aggregation .

Q. What strategies resolve contradictions in spectroscopic data arising from synthetic batches?

- Methodological Answer : Batch-to-batch variability may stem from residual fluorinated solvents or incomplete bromination. Implement orthogonal validation:

- GC-MS : Detect volatile impurities.

- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface Br/F ratios.

- Isothermal Titration Calorimetry (ITC) : Compare binding affinities to rule out structural deviations .

Q. How does this compound perform in supercritical fluid reactions (e.g., with ethane)?

- Methodological Answer : In supercritical ethane, phase behavior can be studied via high-pressure viscometry and density measurements. Binary mixture data (e.g., ethane + HFIP analogs) suggest tunable solvent strength for CO-philic applications. Pressure-temperature-composition (P-T-x) diagrams are critical for optimizing reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.